Cas no 56922-74-8 (Pentanoic acid,(2E)-2-hexen-1-yl ester)

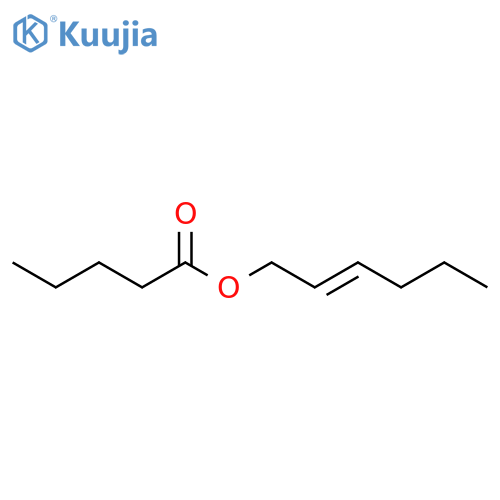

56922-74-8 structure

商品名:Pentanoic acid,(2E)-2-hexen-1-yl ester

Pentanoic acid,(2E)-2-hexen-1-yl ester 化学的及び物理的性質

名前と識別子

-

- Pentanoic acid,(2E)-2-hexen-1-yl ester

- trans-2-Hexenyl Valerate

- hex-2-enyl pentanoate

- trans-2-Hexenyl pentanoate

- Valeric Acid trans-2-Hexenyl Ester

-

- MDL: MFCD00036547

- インチ: InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+

- InChIKey: WDXAMNXWZLXISB-BQYQJAHWSA-N

- ほほえんだ: CCC/C=C/COC(=O)CCCC

計算された属性

- せいみつぶんしりょう: 184.14600

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 8

じっけんとくせい

- 屈折率: 1.4320 to 1.4360

- PSA: 26.30000

- LogP: 3.07610

- FEMA: 3935 | TRANS-2-HEXENYL PENTANOATE

Pentanoic acid,(2E)-2-hexen-1-yl ester セキュリティ情報

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- セキュリティの説明: H227

- RTECS番号:SA3697500

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Pentanoic acid,(2E)-2-hexen-1-yl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI68768-1g |

Pentanoic acid, (2E)-2-hexenyl ester |

56922-74-8 | 94% | 1g |

$30.00 | 2024-04-19 | |

| A2B Chem LLC | AI68768-25g |

Pentanoic acid, (2E)-2-hexenyl ester |

56922-74-8 | 94% | 25g |

$228.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536529-25g |

(E)-hex-2-en-1-yl pentanoate |

56922-74-8 | 98% | 25g |

¥640.00 | 2024-05-08 | |

| A2B Chem LLC | AI68768-5g |

Pentanoic acid, (2E)-2-hexenyl ester |

56922-74-8 | 94% | 5g |

$80.00 | 2024-04-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1444-25ML |

trans-2-Hexenyl Valerate |

56922-74-8 | >94.0%(GC) | 25ml |

¥1685.00 | 2024-04-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862902-5ml |

trans-2-Hexenyl Valerate |

56922-74-8 | ≥94%(GC) | 5ml |

¥248.00 | 2022-01-10 | |

| abcr | AB474486-25 ml |

trans-2-Hexenyl valerate, 94%; . |

56922-74-8 | 94% | 25 ml |

€375.20 | 2024-04-17 |

Pentanoic acid,(2E)-2-hexen-1-yl ester 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

56922-74-8 (Pentanoic acid,(2E)-2-hexen-1-yl ester) 関連製品

- 999-40-6(Neryl butyrate)

- 10402-47-8(Pentanoic acid,(2E)-3,7-dimethyl-2,6-octadien-1-yl ester)

- 76649-16-6(Ethyl trans-4-decenoate)

- 106-29-6(Geranyl Butyrate)

- 111-59-1(Propyl (Z)-9-Octadecanoate)

- 17673-49-3(9-Octadecenoic acid(9Z)-, octadecyl ester)

- 143485-69-2(13-Docosenoic acid,9-octadecen-1-yl ester)

- 142-77-8(Butyl Oleate)

- 51-77-4(Gefarnate)

- 108321-49-9(9-Hexadecenoic acid,dodecyl ester, (9Z)-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量